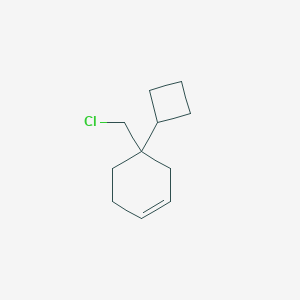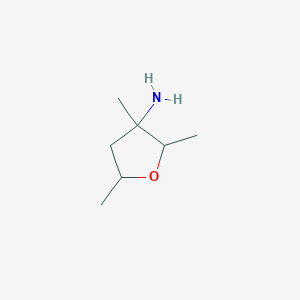
2,3,5-Trimethyloxolan-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,5-Trimethyloxolan-3-amine is an organic compound that belongs to the class of oxolanes, which are five-membered cyclic ethers This compound is characterized by the presence of three methyl groups attached to the oxolane ring and an amine group at the third position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,5-Trimethyloxolan-3-amine can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2,3,5-trimethyl-1,3-dioxolane with ammonia or primary amines can yield this compound. The reaction typically requires a catalyst and is carried out under mild conditions to ensure high yield and selectivity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions. This includes the use of continuous flow reactors to maintain consistent reaction parameters and improve efficiency. The choice of catalysts and solvents is crucial to minimize by-products and enhance the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2,3,5-Trimethyloxolan-3-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding oxides or nitro compounds.
Reduction: Reduction reactions can convert the amine group to a primary amine or other reduced forms.
Substitution: The methyl groups and the amine group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents, acids, and bases can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce a wide range of functionalized oxolanes.
Aplicaciones Científicas De Investigación
2,3,5-Trimethyloxolan-3-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2,3,5-Trimethyloxolan-3-amine involves its interaction with molecular targets through its amine group. This interaction can lead to the formation of hydrogen bonds, ionic interactions, or covalent modifications, depending on the specific context. The pathways involved may include enzyme inhibition, receptor binding, or modulation of cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
2,3,5-Trimethylpyrrole: Similar in structure but contains a pyrrole ring instead of an oxolane ring.
2,3,5-Trimethylfuran: Contains a furan ring and exhibits different chemical properties.
2,3,5-Trimethylthiophene: Contains a thiophene ring and is used in different applications.
Uniqueness
2,3,5-Trimethyloxolan-3-amine is unique due to its oxolane ring structure combined with an amine group, which imparts distinct reactivity and potential applications compared to its analogs. Its ability to undergo various chemical transformations and its potential biological activities make it a valuable compound in research and industry.
Propiedades
Fórmula molecular |
C7H15NO |
|---|---|
Peso molecular |
129.20 g/mol |
Nombre IUPAC |
2,3,5-trimethyloxolan-3-amine |
InChI |
InChI=1S/C7H15NO/c1-5-4-7(3,8)6(2)9-5/h5-6H,4,8H2,1-3H3 |
Clave InChI |
QINBMUHTTOVDST-UHFFFAOYSA-N |
SMILES canónico |
CC1CC(C(O1)C)(C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Chloro-1-propyl-1H-imidazo[4,5-c]pyridine](/img/structure/B13197364.png)
![1-[(4S)-4-methoxypyrrolidin-3-yl]-3-(propan-2-yl)urea](/img/structure/B13197365.png)
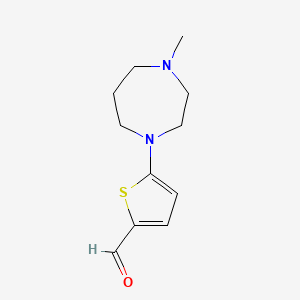
![3-{[4-(Aminomethyl)phenyl]methyl}-5,5-dimethylimidazolidine-2,4-dione](/img/structure/B13197385.png)
![[(3-Fluoro-4-methylphenyl)methyl][(2-nitrophenyl)methyl]amine](/img/structure/B13197389.png)
![2-[3-(Propan-2-yloxy)-1,2-oxazol-5-yl]acetic acid](/img/structure/B13197393.png)

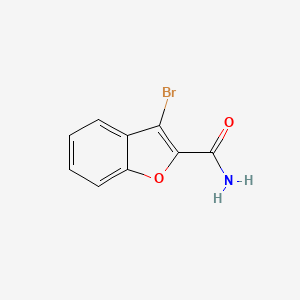
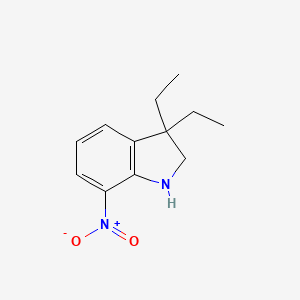

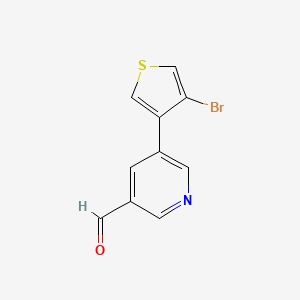
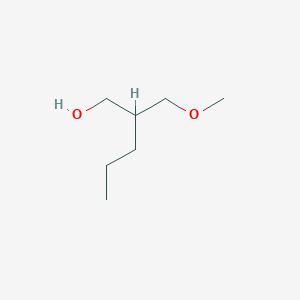
![7,7-Difluoro-1-[1-(2-methylpropyl)-1H-pyrazol-4-yl]-2-azaspiro[3.5]nonane](/img/structure/B13197440.png)
